molecular formula C14H15NO4S B13540778 3-[[(1,1-Dimethylethoxy)carbonyl]amino]benzo[b]thiophene-2-carboxylic acid CAS No. 101537-65-9

3-[[(1,1-Dimethylethoxy)carbonyl]amino]benzo[b]thiophene-2-carboxylic acid

Cat. No.: B13540778
CAS No.: 101537-65-9
M. Wt: 293.34 g/mol
InChI Key: XUYXCRALFPSRMG-UHFFFAOYSA-N
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Description

3-{[(tert-butoxy)carbonyl]amino}-1-benzothiophene-2-carboxylic acid is a compound that belongs to the class of benzothiophenes. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in organic synthesis to protect amines from unwanted reactions.

Chemical Reactions Analysis

Types of Reactions

3-{[(tert-butoxy)carbonyl]amino}-1-benzothiophene-2-carboxylic acid undergoes several types of reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine by removing the Boc protecting group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: The corresponding amine.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

3-{[(tert-butoxy)carbonyl]amino}-1-benzothiophene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[(tert-butoxy)carbonyl]amino}-1-benzothiophene-2-carboxylic acid involves the cleavage of the Boc protecting group under acidic conditions. This results in the formation of a reactive amine, which can interact with various molecular targets and pathways. The resonance stabilization of the carbonyl oxygen facilitates the cleavage of the tert-butyl group, leading to the formation of a carbocation that undergoes elimination by trifluoroacetate ion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(tert-butoxy)carbonyl]amino}-1-benzothiophene-2-carboxylic acid is unique due to its benzothiophene core, which imparts specific chemical properties and reactivity. The presence of the Boc protecting group allows for selective reactions and protection of the amino group during synthetic processes, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

101537-65-9

Molecular Formula

C14H15NO4S

Molecular Weight

293.34 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-benzothiophene-2-carboxylic acid

InChI

InChI=1S/C14H15NO4S/c1-14(2,3)19-13(18)15-10-8-6-4-5-7-9(8)20-11(10)12(16)17/h4-7H,1-3H3,(H,15,18)(H,16,17)

InChI Key

XUYXCRALFPSRMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(SC2=CC=CC=C21)C(=O)O

Origin of Product

United States

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